molecular formula C15H24BNO4S B13891201 1,1-Dimethylethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]carbamate

1,1-Dimethylethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]carbamate

Cat. No.: B13891201
M. Wt: 325.2 g/mol
InChI Key: JKMJBBBJSVKAHZ-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]carbamate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

Preparation Methods

The synthesis of 1,1-Dimethylethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]carbamate typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienylamine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

1,1-Dimethylethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]carbamate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The compound’s reactivity is primarily attributed to the electron-withdrawing nature of the boronate ester, which activates the thienyl ring towards nucleophilic attack .

Comparison with Similar Compounds

1,1-Dimethylethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]carbamate can be compared with other boronate esters, such as:

These compounds share similar reactivity due to the presence of the boronate ester group but differ in their specific applications and the types of reactions they undergo.

Properties

Molecular Formula

C15H24BNO4S

Molecular Weight

325.2 g/mol

IUPAC Name

tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]carbamate

InChI

InChI=1S/C15H24BNO4S/c1-13(2,3)19-12(18)17-11-8-10(9-22-11)16-20-14(4,5)15(6,7)21-16/h8-9H,1-7H3,(H,17,18)

InChI Key

JKMJBBBJSVKAHZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

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